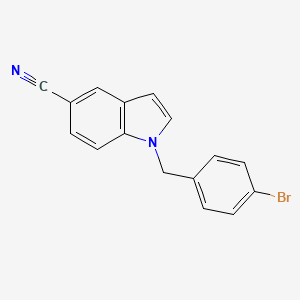

1-(4-bromobenzyl)-1H-indole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

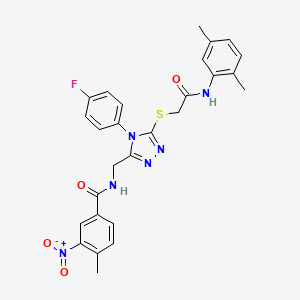

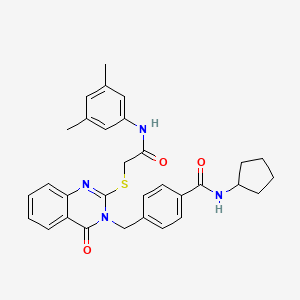

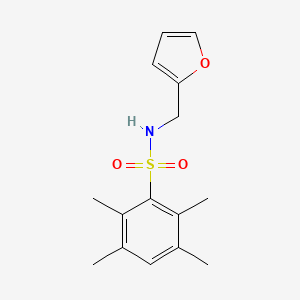

The compound “1-(4-bromobenzyl)-1H-indole-5-carbonitrile” likely belongs to the class of organic compounds known as indoles, which are aromatic structures containing a benzene ring fused to a pyrrole ring . The “1-(4-bromobenzyl)” part suggests a bromobenzyl group attached to the first position of the indole structure, and the “5-carbonitrile” indicates a nitrile group (-C≡N) attached to the fifth position .

Molecular Structure Analysis

The molecular structure of “1-(4-bromobenzyl)-1H-indole-5-carbonitrile” would likely be determined using techniques like X-ray single crystal diffraction, FTIR, 1H and 13C NMR, and HRMS .Chemical Reactions Analysis

Again, while specific reactions involving “1-(4-bromobenzyl)-1H-indole-5-carbonitrile” are not available, similar compounds often participate in reactions like oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-bromobenzyl)-1H-indole-5-carbonitrile” would likely be determined using various analytical techniques. For similar compounds, properties like melting point, boiling point, density, and solubility are often reported .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Techniques : 1-(4-bromobenzyl)-1H-indole-5-carbonitrile and similar compounds have been synthesized using techniques like Cu-catalyzed reactions, indicating their potential for varied chemical syntheses (Kobayashi et al., 2015).

- Crystal Structure Elucidation : The crystal structures of related indole-carbonitrile compounds have been determined, which is crucial for understanding their physical and chemical properties (Vimala et al., 2016).

Chemical Properties and Reactions

- Nucleophilic Reactivity : Studies on the nucleophilic reactivities of similar indole compounds provide insights into their chemical behaviors, useful in organic synthesis (Lakhdar et al., 2006).

- Photochemical Reactions : Photolysis studies on analogous compounds reveal their potential in creating new chemical structures, which can be applied in advanced material science and medicinal chemistry (Mitchell & Rees, 1987).

Biological and Medicinal Applications

- Anticancer Activity : Certain indole-carbonitrile compounds have shown potential anticancer activity, highlighting their relevance in drug discovery (Chen et al., 2014).

- Antimicrobial and Enzyme Inhibitory Activity : Research indicates that some indole derivatives possess antimicrobial properties and can inhibit specific enzymes, suggesting their use in developing new therapeutics (Attaby et al., 2007).

Advanced Synthesis and Drug Design

- Novel Synthesis Methodologies : Innovative methods for synthesizing indole-carbonitrile derivatives open up possibilities for creating complex pharmaceutical compounds (Harjani et al., 2014).

- Molecular Docking Studies : Some studies involve molecular docking to assess the potential of indole derivatives as inhibitors for specific diseases, demonstrating their application in targeted drug design (Ivashchenko et al., 2019).

Safety And Hazards

properties

IUPAC Name |

1-[(4-bromophenyl)methyl]indole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2/c17-15-4-1-12(2-5-15)11-19-8-7-14-9-13(10-18)3-6-16(14)19/h1-9H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSZPLUCKKYATO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromobenzyl)-1H-indole-5-carbonitrile | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol](/img/structure/B2854079.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2854080.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2854082.png)

![ethyl 2-(8-(2-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2854095.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2854096.png)